3-Phenyl-2-propyn-1-amine hydrochloride
Overview
Description
3-Phenyl-2-propyn-1-amine hydrochloride is not directly studied in the provided papers; however, the papers do discuss related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, the study of biogenic amines and their derivatization for analysis by LC-MS/MS and 19F NMR , the development of a fluorogenic reagent for primary amines , and the investigation of reactions with alicyclic amines are all relevant to understanding the chemical behavior of amines and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds , and reductive amination processes . These methods are indicative of the types of synthetic routes that might be employed for the synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride, although the specific details would differ based on the unique structure of the target compound.
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations [5, 7] are common techniques used to determine the molecular geometry and electronic structure of organic compounds. These studies provide detailed information on the molecular conformation and electronic distribution, which are essential for understanding the reactivity and properties of a compound like 3-Phenyl-2-propyn-1-amine hydrochloride.
Chemical Reactions Analysis
The reactivity of amines with various reagents is well-documented, including their reactions with isothiocyanates , thionocarbonates , and ketones . These reactions often involve the formation of intermediates and can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric hindrance, and solvent effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines and their derivatives can be characterized by techniques such as FTIR and Raman spectroscopy , NMR , and fluorescence studies . These methods provide information on the vibrational modes, electronic transitions, and interactions with other molecules, which are crucial for understanding the behavior of 3-Phenyl-2-propyn-1-amine hydrochloride in different environments.
Scientific Research Applications
1. Green Chemistry and Material Science
3-Phenyl-2-propyn-1-amine hydrochloride has applications in green chemistry and material science. For example, it has been used in the synthesis of bio-based benzoxazine monomers, which are then polymerized to create materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
2. Polymer Modification
In the field of polymer science, this compound plays a role in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit increased thermal stability and have potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
3. Chemical Synthesis and Catalysis
3-Phenyl-2-propyn-1-amine hydrochloride is also relevant in chemical synthesis and catalysis. It has been used in the generation and rearrangements of ylides from tertiary amines, demonstrating high catalytic activity and leading to the formation of novel compounds (Zotto et al., 2000).
4. Analytical Chemistry
In analytical chemistry, it's involved in the development of methods for the determination of amines, showing potential in enhancing the sensitivity and stability of analytical processes (You et al., 2006).
5. Forensic Science
This compound is significant in forensic science for the analysis of synthesis impurities in drug testing and analysis. Its identification and characterization help in understanding the synthetic routes and impurities associated with certain illegal drug manufacturing processes (Power et al., 2017).
6. Corrosion Inhibition
It has applications in the field of corrosion inhibition, where amine derivatives have been synthesized and tested for their efficacy in protecting mild steel in acidic environments, demonstrating high inhibition efficiency (Boughoues et al., 2020).
7. Pharmaceutical Research
In pharmaceutical research, its derivatives have been studied for their solubility in supercritical carbon dioxide, which is crucial for the supercritical fluid-based technologies in the pharmaceutical industry (Hezave et al., 2013).
Safety And Hazards
Future Directions
Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.
properties
IUPAC Name |
3-phenylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMJZCFMAEDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474700 | |
Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-propyn-1-amine hydrochloride | |
CAS RN |
30011-36-0 | |
Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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